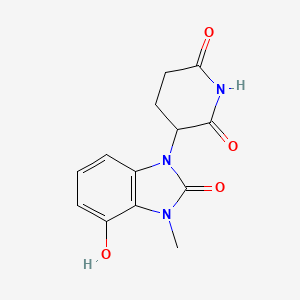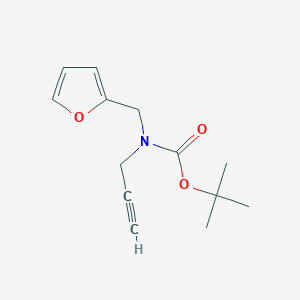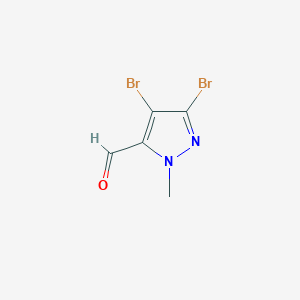
3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 4, a methyl group at position 1, and an aldehyde group at position 5. These structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazole-5-carbaldehyde. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The key steps include the formation of the pyrazole ring, followed by selective bromination and subsequent introduction of the aldehyde group. The process is optimized for high yield and purity, often involving purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Reducing agents like NaBH4 or LiAlH4 in solvents such as ethanol or ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.
Reduction: 3,4-dibromo-1-methyl-1H-pyrazole-5-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
作用機序
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application and the target it interacts with. In general, the bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
類似化合物との比較
1-Methyl-1H-pyrazole-5-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
3,4-Dichloro-1-methyl-1H-pyrazole-5-carbaldehyde: Contains chlorine atoms instead of bromine, which may result in different reactivity and biological activity.
3,4-Dibromo-1-phenyl-1H-pyrazole-5-carbaldehyde: Contains a phenyl group instead of a methyl group, potentially altering its chemical and biological properties.
Uniqueness: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a versatile intermediate for various chemical transformations. The combination of bromine atoms and an aldehyde group provides multiple sites for functionalization, making it valuable in synthetic chemistry and research applications.
特性
分子式 |
C5H4Br2N2O |
|---|---|
分子量 |
267.91 g/mol |
IUPAC名 |
4,5-dibromo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-3(2-10)4(6)5(7)8-9/h2H,1H3 |
InChIキー |
RGLRXPJABVDMMK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=N1)Br)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


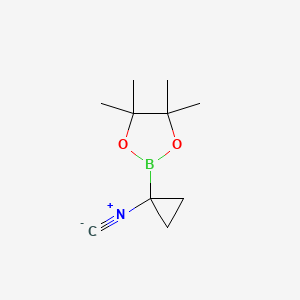
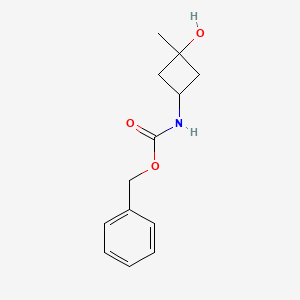
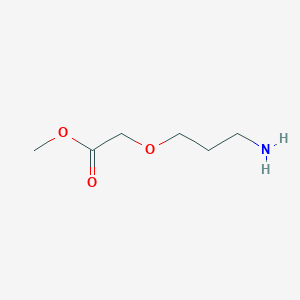

![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
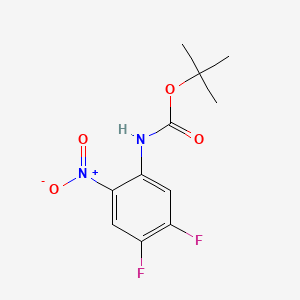
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
